molecular formula C20H21N3O2 B2975398 N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1111038-42-6

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2975398
CAS No.: 1111038-42-6
M. Wt: 335.407
InChI Key: RYEZCUPZINGHHH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline derivative with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of quinazoline derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2,3-dimethylphenyl)-2-[(2-phenylquinazolin-4-yl)oxy]acetamide
  • N-(2,3-dimethylphenyl)-2-[(2-chloroquinazolin-4-yl)oxy]acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the ethyl group on the quinazoline ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-21-17-10-6-5-9-15(17)20(23-18)25-12-19(24)22-16-11-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEZCUPZINGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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